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The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by

cancer cells to evade phagocytosis by macrophages. Disrupting this "don't eat me" signal has

become a promising strategy in cancer immunotherapy. Next-generation SIRPα-Fc fusion

proteins are at the forefront of this approach, designed to block CD47 and unleash the

phagocytic potential of macrophages against tumors. This guide provides a comparative

overview of leading next-generation SIRPα-Fc fusion proteins, supported by preclinical and

clinical data, to aid researchers in this dynamic field.

Mechanism of Action: A Dual Approach to Tumor
Cell Elimination
SIRPα-Fc fusion proteins are engineered biologic drugs that consist of the extracellular domain

of SIRPα linked to the Fc region of an antibody. Their primary mechanism involves binding to

CD47 on tumor cells, thereby preventing its interaction with SIRPα on macrophages. This

blockage inhibits the downstream signaling cascade that suppresses phagocytosis.

Furthermore, the Fc portion of the fusion protein can engage Fcγ receptors (FcγR) on

macrophages, providing a pro-phagocytic "eat me" signal. This dual mechanism of blocking an

inhibitory signal and providing an activating signal is a key feature of many next-generation

SIRPα-Fc fusion proteins.
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Below is a diagram illustrating the CD47-SIRPα signaling pathway and its inhibition by a

SIRPα-Fc fusion protein.
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Caption: CD47-SIRPα Signaling and Therapeutic Blockade.

Comparative Analysis of Key Next-Generation
SIRPα-Fc Fusion Proteins
Several next-generation SIRPα-Fc fusion proteins have entered clinical development, each

with distinct characteristics. The following tables summarize available data on some of the most

prominent candidates: TTI-621, ALX148, IMM01, and HCB101.

Table 1: Molecular Characteristics and Binding Affinities
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Feature
TTI-621
(Ontorpacept)

ALX148
(Evorpacept)

IMM01 HCB101

SIRPα Variant Wild-type
High-affinity

engineered

V2 variant with

N80A mutation
Affinity-optimized

Fc Backbone Human IgG1
Inactive Human

IgG
Human IgG1 Human IgG4

Binding Affinity to

CD47
Lower affinity High affinity

EC50: 0.4967

nM
High affinity

Red Blood Cell

(RBC) Binding
Minimal Low

No human RBC

binding
Low

Table 2: Preclinical Efficacy and In Vitro Activity
Parameter

TTI-621
(Ontorpacept)

ALX148
(Evorpacept)

IMM01 HCB101

ADCP Induction Strong Enhanced Strong Strong

ADCC Induction Yes No (inactive Fc) Moderate Preserved

CDC Induction
Not a primary

mechanism
No No

Not a primary

mechanism

In Vivo

Monotherapy

Activity

Potent anti-tumor

activity in AML

xenograft

models.

Modest

Strong in

hematological

malignancies.

Significant tumor

growth inhibition.

In Vivo

Combination

Activity

Synergistic

effects with other

agents.

Potent activity

with therapeutic

antibodies.

Synergistic with

PD-1/PD-L1 and

HER2 mAbs.

Synergistic with

anti-HER2 and

anti-EGFR

mAbs.

Table 3: Clinical Development and Safety Profile
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Aspect
TTI-621
(Ontorpacept)

ALX148
(Evorpacept)

IMM01 HCB101

Highest

Development

Phase

Phase 1/2 Phase 2/3 Phase 2 Phase 1

Indications

Hematologic

Malignancies,

Solid Tumors

Solid Tumors,

Hematologic

Malignancies

Relapsed/Refract

ory Lymphoma,

Solid Tumors

Solid and

Hematologic

Malignancies

Key Safety

Findings

Transient

thrombocytopeni

a

Generally well-

tolerated

Favorable safety

profile, transient

thrombocytopeni

a.

Cytopenia-

sparing safety

profile.

Dose-Limiting

Toxicities

Thrombocytopeni

a
Not specified

None observed

up to 1.0 mg/kg.

No DLTs

observed up to

24.0 mg/kg.

Key Experimental Methodologies
The evaluation of next-generation SIRPα-Fc fusion proteins relies on a series of standardized

in vitro and in vivo assays. Below are outlines of the core experimental protocols.

In Vitro Phagocytosis Assay
This assay is fundamental to assessing the primary function of SIRPα-Fc fusion proteins.

Objective: To quantify the ability of the fusion protein to induce macrophage-mediated

phagocytosis of tumor cells.

Methodology:

Cell Preparation:

Culture human or murine macrophages (e.g., from PBMCs or bone marrow).

Label target tumor cells with a fluorescent dye (e.g., CFSE or pHrodo).
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Co-culture:

Co-culture the macrophages and labeled tumor cells at a specific effector-to-target ratio.

Add the SIRPα-Fc fusion protein or control IgG to the co-culture.

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

Analysis:

Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b or F4/80) with

a different fluorophore.

Analyze the samples by flow cytometry. The percentage of double-positive cells

(macrophage marker and tumor cell label) indicates the level of phagocytosis.

The following diagram illustrates a typical experimental workflow for an in vitro phagocytosis

assay.
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Caption: In Vitro Phagocytosis Assay Workflow.

In Vivo Tumor Xenograft Model
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This model is crucial for evaluating the anti-tumor efficacy of SIRPα-Fc fusion proteins in a

living organism.

Objective: To assess the ability of the fusion protein to inhibit tumor growth in vivo.

Methodology:

Cell Implantation:

Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice

(e.g., NOD/SCID or NSG).

Tumor Growth and Treatment:

Allow tumors to establish to a palpable size.

Administer the SIRPα-Fc fusion protein, control IgG, or vehicle to the mice via a specified

route (e.g., intravenous or intraperitoneal) and schedule.

Monitoring:

Measure tumor volume regularly using calipers.

Monitor the health and body weight of the mice.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight and volume are compared between treatment groups.

Further analysis of the tumor microenvironment (e.g., macrophage infiltration) can be

performed via immunohistochemistry or flow cytometry.

Conclusion
Next-generation SIRPα-Fc fusion proteins represent a promising class of cancer

immunotherapies with the potential to treat a wide range of hematologic and solid
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malignancies. While all aim to block the CD47-SIRPα "don't eat me" signal, they differ in their

molecular design, binding affinities, Fc effector function, and consequently, their preclinical and

clinical profiles. The choice of a specific SIRPα variant and Fc backbone has significant

implications for both efficacy and safety, particularly concerning hematological toxicities. As

more clinical data becomes available, a clearer picture of the therapeutic potential and optimal

application of each of these novel agents will emerge, paving the way for new and effective

cancer treatment paradigms.

To cite this document: BenchChem. [A Comparative Review of Next-Generation SIRPα-Fc
Fusion Proteins in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608080#comparative-review-of-next-generation-sirp-
fc-fusion-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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